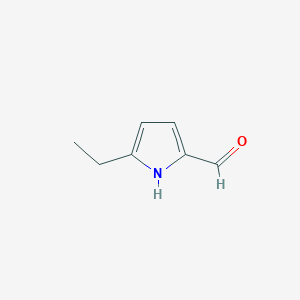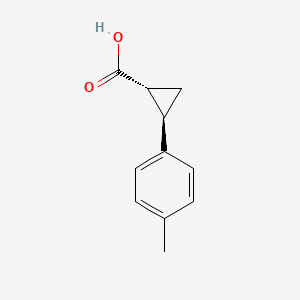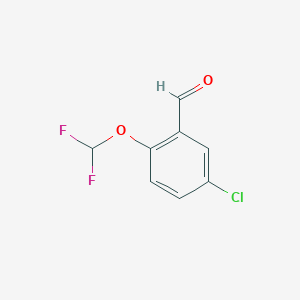
5-ethyl-1H-pyrrole-2-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Ethyl-1H-pyrrole-2-carbaldehyde (5-EPCA) is a heterocyclic compound with a pyrrole ring and a carbaldehyde group. It is a highly reactive compound with a wide range of applications in scientific research. 5-EPCA is used as a starting material for the synthesis of many organic compounds, as a reagent in organic synthesis, and as a catalyst for the formation of polymers. 5-EPCA has also been used in the study of enzyme catalysis, drug design, and the development of new materials.
Applications De Recherche Scientifique
Medicinal Chemistry
5-ethyl-1H-pyrrole-2-carbaldehyde is utilized in medicinal chemistry for synthesizing compounds with potential therapeutic effects. Its pyrrole moiety is a common scaffold in many drug molecules, and modifications to this core structure can lead to new pharmacologically active agents .
Agriculture
In agriculture, this compound serves as a building block for creating pesticides and herbicides. Its reactivity allows for the formation of derivatives that can disrupt the life cycle of pests and weeds, aiding in crop protection .
Industrial Applications
Industrially, 5-ethyl-1H-pyrrole-2-carbaldehyde is used in the synthesis of dyes, pigments, and polymers. Its ability to easily undergo condensation reactions makes it valuable for creating polymeric materials with specific properties .
Environmental Science
Environmental scientists study derivatives of 5-ethyl-1H-pyrrole-2-carbaldehyde for their potential use in environmental remediation. These compounds can be part of systems designed to remove or neutralize pollutants .
Biochemistry
In biochemistry, this aldehyde is important for studying enzyme-substrate interactions. It can act as a substrate analog to investigate the binding sites and mechanisms of enzymes that interact with pyrrole rings .
Material Science
Material scientists explore the use of 5-ethyl-1H-pyrrole-2-carbaldehyde in creating advanced materials. Its incorporation into electronic or photonic devices is of particular interest due to its conductive properties .
Analytical Chemistry
Analytical chemists use 5-ethyl-1H-pyrrole-2-carbaldehyde as a standard or reagent in various analytical techniques. It helps in the quantification and detection of substances through its distinct chemical behavior .
Food Industry
Although not commonly associated with the food industry, derivatives of 5-ethyl-1H-pyrrole-2-carbaldehyde may be investigated for their sensory properties or as intermediates in the synthesis of food additives .
Mécanisme D'action
Target of Action
The primary target of 5-ethyl-1H-pyrrole-2-carbaldehyde is the respiratory system . The compound interacts with the respiratory system, leading to changes in its function.
Mode of Action
The exact mode of action of 5-ethyl-1H-pyrrole-2-carbaldehyde It is known that the compound interacts with its targets in the respiratory system, leading to changes in their function .
Biochemical Pathways
The biochemical pathways affected by 5-ethyl-1H-pyrrole-2-carbaldehyde It is suggested that the compound may have a potential reducing ability for metal ions .
Result of Action
The molecular and cellular effects of 5-ethyl-1H-pyrrole-2-carbaldehyde It is known that the compound interacts with the respiratory system, leading to changes in its function .
Propriétés
IUPAC Name |
5-ethyl-1H-pyrrole-2-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO/c1-2-6-3-4-7(5-9)8-6/h3-5,8H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGWZGZSZVXVVPK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(N1)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
123.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-ethyl-1H-pyrrole-2-carbaldehyde | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzofuran-2-carboxamide](/img/structure/B2604753.png)
![3,6-dichloro-N-{4-[(1H-1,2,4-triazol-1-yl)methyl]phenyl}pyridine-2-carboxamide](/img/structure/B2604754.png)





![Ethyl 2-({4-[4-(2-chloroethyl)phenyl]-5-methyl-1,3-thiazol-2-yl}amino)-2-oxoacetate](/img/structure/B2604763.png)
![Methyl 2,7-diazaspiro[3.5]nonane-7-carboxylate](/img/structure/B2604764.png)


![(E)-4-(Dimethylamino)-N-[(3-propan-2-yl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-6-yl)methyl]but-2-enamide](/img/structure/B2604771.png)
![N-{3-[(oxan-4-ylsulfanyl)methyl]phenyl}-4-[(prop-2-enamido)methyl]benzamide](/img/structure/B2604772.png)
![2-(1-propylindol-3-yl)sulfanyl-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B2604774.png)